molecular formula C11H9FN2O3 B1327155 Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 1018125-37-5

Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B1327155
CAS No.: 1018125-37-5
M. Wt: 236.2 g/mol
InChI Key: JPHYBXRGMMEZJJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$^1$$H NMR spectrum (400 MHz, CDCl$$_3$$) exhibits characteristic signals:

  • Ethyl group : δ 1.48 ppm (t, J = 7.1 Hz, 3H) and δ 4.56 ppm (q, J = 7.1 Hz, 2H).
  • Aromatic protons : δ 7.31–8.15 ppm (m, 4H, 2-fluorophenyl).
  • Oxadiazole proton : Absent due to substitution at C3 and C5 positions.

$$^{13}$$C NMR (125 MHz, CDCl$$_3$$) reveals:

  • Carbonyl carbons : δ 166.5 ppm (ester C=O), δ 156.7 ppm (oxadiazole C2).
  • Fluorinated aromatic carbons : δ 162.4 ppm (C–F, $$^1J_{C-F}$$ = 234.7 Hz).

Infrared (IR) Spectroscopy

Key absorptions (KBr, cm$$^{-1}$$):

  • ν(C=O) : 1729–1733 (ester carbonyl).
  • ν(C=N) : 1612–1647 (oxadiazole ring).
  • ν(C–F) : 1220–1240.

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) confirms the molecular ion [M+H]$$^+$$ at m/z 237.0597 (calculated: 237.0601). Fragmentation patterns include loss of the ethyl group (−45 Da) and decarboxylation (−44 Da).

Quantum Mechanical Calculations for Electron Density Mapping

Density functional theory (DFT) studies at the CAM-B3LYP/6-31+G* level predict:

  • HOMO-LUMO gap : 4.2 eV, localized on the oxadiazole ring and fluorophenyl group.
  • Electrostatic potential (ESP) : The fluorine atom exhibits a σ-hole (+0.12 eÅ$$^{-1}$$), facilitating C–F···H–C interactions.
  • Torsional barriers : Rotation about the C3–C(aryl) bond requires 8.3 kcal mol$$^{-1}$$, stabilizing the planar conformation.

Charge distribution analysis reveals:

Atom Mulliken Charge (e) Natural Bond Orbital (e)
O1 (oxadiazole) −0.45 −0.49
N2 −0.18 −0.22
C3 (aryl) +0.12 +0.09

These results align with the electrophilic character of the oxadiazole ring, consistent with its reactivity in nucleophilic substitutions.

Comparative Analysis with Substituted Oxadiazole Analogues

Electronic Effects of Substituents

Compound HOMO (eV) LUMO (eV) μ (Debye)
2-Fluorophenyl derivative (title) −6.2 −2.0 3.8
4-Methoxyphenyl analogue −5.9 −1.8 4.1
3-Trifluoromethyl analogue −6.5 −2.3 4.5

The electron-withdrawing fluorine at the ortho-position reduces electron density on the oxadiazole ring compared to para-substituted analogues, increasing oxidative stability.

Spectroscopic Trends

  • $$^{19}$$F NMR : δ −108.4 ppm for 2-fluorophenyl vs. δ −63.3 ppm for 2-trifluoromethyl derivatives.
  • Melting points : 186–188°C (title) vs. 210–212°C (3-carboxy analogues), reflecting reduced intermolecular hydrogen bonding.

Reactivity Patterns

The title compound undergoes photoredox-catalyzed cyclization 40% faster than non-fluorinated analogues due to enhanced electrophilicity at C5.

Properties

IUPAC Name

ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHYBXRGMMEZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The synthesis of Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate generally follows a two-step process:

  • Preparation of Amidoxime Intermediate :

    • React 2-fluorobenzonitrile with hydroxylamine hydrochloride in an ethanol-water mixture under reflux conditions.
    • The reaction yields the amidoxime derivative through nucleophilic addition to the nitrile group.
  • Cyclization to Form the Oxadiazole Ring :

    • Treat the amidoxime with ethyl chlorooxoacetate in the presence of a base such as triethylamine.
    • Conduct the reaction at 60–80°C for 6–12 hours to complete cyclization.
    • Purify the product using column chromatography (silica gel) and recrystallize from ethanol-water mixtures.

Optimized Reaction Conditions

To improve yield and purity, optimized reaction parameters are employed:

  • Reaction Temperature : Maintain at 60–80°C during cyclization.
  • Solvent System : Use ethanol-water mixtures for amidoxime preparation and dry ethanol for cyclization.
  • Base Selection : Triethylamine is preferred for its ability to facilitate nucleophilic substitution.
  • Reaction Monitoring : Thin-layer chromatography (TLC) is used to track progress (Rf ~0.5 in ethyl acetate/hexane 1:3).

Industrial Synthesis

For large-scale production, continuous flow reactors and automated systems are utilized:

  • Continuous Flow Reactors : Enhance reaction efficiency and control parameters such as temperature and pressure.
  • Automated Monitoring : Ensure consistent quality by controlling reaction conditions through real-time feedback systems.

Alternative Synthetic Methods

Other methods for synthesizing oxadiazole derivatives include:

  • Cyclo-dehydrogenation of Schiff Bases :

    • Schiff bases derived from appropriate precursors are treated with ferric chloride in acetic acid to form oxadiazoles.
  • Desulfurative Cyclization :

    • Thio-semicarbazide derivatives undergo desulfurative cyclization using carbodiimides in dimethyl sulfoxide at elevated temperatures.

These methods may be adapted for specific structural modifications or functional group compatibility.

Purification Techniques

After synthesis, purification steps ensure high product quality:

Data Table: Key Reaction Parameters

Step Reagents/Conditions Outcome
Amidoxime Preparation 2-Fluorobenzonitrile, hydroxylamine HCl, ethanol-water Amidoxime intermediate
Cyclization Amidoxime, ethyl chlorooxoacetate, triethylamine Oxadiazole ring formation
Purification Column chromatography, recrystallization >95% purity

Analytical Characterization

Key analytical techniques used to confirm the structure and purity of this compound include:

  • NMR Spectroscopy :

    • Ester group signals at δ ~4.3–4.5 ppm (CH₂CH₃) and δ ~1.3–1.4 ppm (CH₃).
    • Aromatic protons of fluorophenyl ring at δ ~7.2–7.8 ppm.
  • Mass Spectrometry (MS) :

    • ESI-MS shows [M+H]⁺ peaks at m/z 265.1.
  • X-ray Crystallography :

    • Structural refinement using SHELX software; space group P2₁/c, unit cell dimensions a=8.2 Å, b=10.5 Å, c=12.3 Å.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or the ethyl ester group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is being investigated for its pharmacological properties, particularly as a potential drug candidate with antimicrobial and anticancer activities. The oxadiazole moiety is known for its diverse biological activities, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential. The following table summarizes the cytotoxic effects observed in various cancer cell lines:

Cell LineIC50 (µM)Reference CompoundIC50 (µM)
MCF-7 (Breast Cancer)15.63Tamoxifen10.38
A549 (Lung Cancer)0.12 - 2.78Doxorubicin0.1
HeLa (Cervical Cancer)0.65 - 2.41--

The compound demonstrated significant cytotoxicity against the MCF-7 cell line, comparable to established chemotherapeutics such as Tamoxifen and Doxorubicin. Mechanistic studies indicate that it induces apoptosis through the activation of the p53 pathway and cleavage of caspase-3, leading to cell cycle arrest and inhibition of cancer-related enzymes like carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis.

Materials Science

The unique structural characteristics of this compound make it a candidate for applications in organic electronics and photonics. Its electronic properties can be fine-tuned through chemical modifications, allowing for the design of materials with specific optical and electronic functionalities.

Biological Studies

In addition to its medicinal applications, this compound is utilized in biological studies to explore its interactions with various biological targets such as enzymes and receptors. Understanding these interactions can provide insights into its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent LogP* (Predicted) Solubility (mg/mL)
Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate 1018125-37-5 C₁₁H₉FN₂O₃ 236.20 2-Fluorophenyl 2.45 0.15 (DMSO)
Ethyl 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate Unavailable C₁₁H₉FN₂O₃ 236.20 4-Fluorophenyl 2.50 0.12 (DMSO)
Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate 861146-12-5 C₁₁H₉ClN₂O₃ 252.66 4-Chlorophenyl 3.10 0.08 (DMSO)
Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate 163719-70-8 C₈H₁₂N₂O₃ 184.20 Isopropyl 1.80 1.20 (Water)
3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid 944896-51-9 C₉H₅FN₂O₃ 208.15 Carboxylic acid 1.20 5.60 (Water)

*LogP values estimated using ChemDraw software.

Key Research Findings

  • Electronic Effects: The 2-fluorophenyl group in the target compound introduces moderate electron-withdrawing effects, enhancing stability against hydrolysis compared to non-halogenated analogs .
  • Biological Relevance : Fluorine’s small size and high electronegativity improve bioavailability and target binding in kinase inhibitors, as seen in patent applications for similar oxadiazole derivatives .
  • Safety Profile: Limited ecotoxicological data are available for most analogs, but cyclopentyl and isopropyl derivatives require stringent handling protocols (e.g., respiratory protection) due to irritancy risks .

Biological Activity

Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H9FN2O3
  • Molecular Weight : 236.199 g/mol
  • CAS Number : 1018125-37-5
  • Structural Characteristics : The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxadiazole derivatives, including this compound. The following table summarizes the cytotoxic effects observed in different cancer cell lines:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-7 (Breast Cancer)15.63Tamoxifen10.38
A549 (Lung Cancer)0.12 - 2.78Doxorubicin0.1
HeLa (Cervical Cancer)0.65 - 2.41--

The compound demonstrated significant cytotoxicity against the MCF-7 cell line, comparable to established chemotherapeutics like Tamoxifen and Doxorubicin . Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner by activating the p53 pathway and cleaving caspase-3 .

The mechanism underlying the anticancer effects of this compound appears to involve:

  • Induction of Apoptosis : Activation of apoptotic pathways through increased expression of pro-apoptotic proteins.
  • Cell Cycle Arrest : Inhibition of cell cycle progression at specific phases leading to reduced cell proliferation.
  • Inhibition of Key Enzymes : Potential inhibition of cancer-related enzymes such as carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis .

Study on Anticancer Properties

A notable study evaluated a series of oxadiazole derivatives for their anticancer activity against various human cancer cell lines. This compound was among those tested and showed promising results:

  • Cytotoxicity Assay : An in vitro cytotoxicity assay revealed that the compound exhibited an IC50 value against MCF-7 cells that was competitive with standard treatments.
  • Apoptosis Induction : The study utilized flow cytometry to confirm that the compound effectively induced apoptosis in treated cells .

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